[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
Description
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate: is a complex organic compound that features a combination of aromatic rings and functional groups
Properties
CAS No. |
769151-64-6 |
|---|---|
Molecular Formula |
C27H22N2O7 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H22N2O7/c1-34-24-12-8-17(13-25(24)35-2)27(33)36-23-11-7-16-5-3-4-6-19(16)21(23)15-28-29-26(32)20-10-9-18(30)14-22(20)31/h3-15,30-31H,1-2H3,(H,29,32)/b28-15+ |
InChI Key |
YHOZMOOGCNLZGJ-RWPZCVJISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=C(C=C(C=C4)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=C(C=C(C=C4)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with 2-naphthaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired hydrazinylidene compound.
Esterification: The final step involves the esterification of the hydrazinylidene compound with 3,4-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzoyl moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.
Major Products
Oxidation: Oxidized derivatives with quinone structures.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s hydrazone linkage and aromatic rings suggest potential activity as an enzyme inhibitor or a ligand for metal ions, which could be explored in biochemical assays.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as an anti-cancer or anti-inflammatory agent due to its structural similarity to known bioactive molecules.
Industry
Industrially, the compound might be used in the development of new materials, such as organic semiconductors or dyes, given its conjugated system and functional groups.
Mechanism of Action
The mechanism by which [1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The hydrazone linkage could also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] benzoate: Similar structure but lacks the methoxy groups, which could affect its reactivity and solubility.
[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate: Similar but with a phenyl group instead of a naphthyl group, potentially altering its electronic properties.
Uniqueness
The presence of both naphthyl and dimethoxybenzoate groups in [1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate makes it unique. This combination can influence its electronic distribution, solubility, and overall reactivity, distinguishing it from other similar compounds.
Biological Activity
The compound [1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate, also referred to as a hydrazone derivative, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on current research findings.
Chemical Structure
The molecular formula of the compound is C23H21N2O5, with a complex structure that includes multiple functional groups conducive to biological activity. The presence of hydroxyl groups and hydrazone linkages is particularly significant in influencing its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that hydrazone derivatives exhibit notable antimicrobial properties. For instance, a related study synthesized various hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid and tested their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Some derivatives showed minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL against resistant strains like MRSA .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 18 | Staphylococcus aureus | 3.91 |
| Compound 21 | Escherichia coli | 15.62 |
| Compound 24 | Candida albicans | 7.81 |
Anticancer Activity
The anticancer potential of hydrazone derivatives has been extensively studied. In vitro assays demonstrated that specific compounds significantly inhibited the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 0.77 µM for a closely related hydrazone against LN-229 glioblastoma cells . This highlights the compound's potential as a selective anticancer agent.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | LN-229 | 0.77 |
| Compound B | HepG2 | 1.20 |
| Compound C | H1563 | 0.95 |
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of hydroxyl groups in the structure is known to enhance radical scavenging capabilities. Research indicates that compounds with similar structures have shown significant antioxidant activities in various assays, suggesting that this compound may also possess similar properties .
Mechanistic Insights
The biological activities of hydrazone derivatives can be attributed to their ability to interact with specific enzymes and cellular pathways. For instance, studies have shown that certain derivatives inhibit tyrosinase activity, which is crucial in melanin synthesis and can be targeted for skin-related therapies . The binding interactions often involve hydrogen bonding facilitated by hydroxyl groups in the structure.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of synthesized hydrazones demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, reinforcing the potential therapeutic applications in treating infections caused by resistant strains.
- Cancer Cell Proliferation : In vivo studies utilizing zebrafish embryos assessed the toxicity and anticancer efficacy of hydrazone derivatives, revealing low toxicity levels while effectively inhibiting tumor growth in tested models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
